molecular formula C8H5ClIN B13458860 2-(4-Chloro-3-iodophenyl)acetonitrile

2-(4-Chloro-3-iodophenyl)acetonitrile

Cat. No.: B13458860
M. Wt: 277.49 g/mol
InChI Key: GOWPRHFLIPWLGW-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-iodophenyl)acetonitrile is an organic compound with the molecular formula C8H5ClIN It is a derivative of acetonitrile, where the hydrogen atoms are substituted with chlorine and iodine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(4-Chloro-3-iodophenyl)acetonitrile typically involves the reaction of 4-chlorobenzyl cyanide with iodine under specific conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the desired product . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-iodophenyl)acetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the halogen atoms.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the compound .

Scientific Research Applications

2-(4-Chloro-3-iodophenyl)acetonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-iodophenyl)acetonitrile involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to changes in the structure and function of the target molecules, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Iodophenylacetonitrile: Similar in structure but lacks the chlorine atom.

    4-Chlorobenzyl Cyanide: Similar in structure but lacks the iodine atom.

Uniqueness

2-(4-Chloro-3-iodophenyl)acetonitrile is unique due to the presence of both chlorine and iodine atoms on the phenyl ring. This dual substitution imparts distinct chemical properties, making it valuable for specific applications where such properties are desired .

Properties

Molecular Formula

C8H5ClIN

Molecular Weight

277.49 g/mol

IUPAC Name

2-(4-chloro-3-iodophenyl)acetonitrile

InChI

InChI=1S/C8H5ClIN/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3H2

InChI Key

GOWPRHFLIPWLGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC#N)I)Cl

Origin of Product

United States

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